2-Methoxy-3,4-dimethylbenzoyl chloride
Description
2-Methoxy-3,4-dimethylbenzoyl chloride is an aromatic acyl chloride derivative with a methoxy group (-OCH₃) at the 2-position and methyl groups (-CH₃) at the 3- and 4-positions of the benzene ring. Its molecular formula is C₁₀H₁₁ClO₂, and its IUPAC name is 2-methoxy-3,4-dimethylbenzoyl chloride. The compound is characterized by its reactive acyl chloride functional group (-COCl), which makes it a versatile intermediate in organic synthesis, particularly for introducing the 2-methoxy-3,4-dimethylbenzoyl moiety into target molecules.
The steric and electronic effects of its substituents significantly influence its reactivity.
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
2-methoxy-3,4-dimethylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO2/c1-6-4-5-8(10(11)12)9(13-3)7(6)2/h4-5H,1-3H3 |
InChI Key |
KFRNZFNIPZBPDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)Cl)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Methoxy-3,4-dimethylbenzoyl chloride typically involves the reaction of 2-Methoxy-3,4-dimethylbenzoic acid with thionyl chloride. The reaction is carried out in the presence of a solvent such as tetrahydrofuran and a catalyst like N,N-Dimethylformamide. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of 2-Methoxy-3,4-dimethylbenzoyl chloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The final product is purified through distillation or recrystallization to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3,4-dimethylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The methoxy and dimethyl groups on the benzene ring make it susceptible to electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions to introduce new substituents onto the benzene ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can yield an amide, while electrophilic aromatic substitution can introduce halogens or nitro groups onto the benzene ring .
Scientific Research Applications
Chemistry: 2-Methoxy-3,4-dimethylbenzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have been studied for their biological activities, including antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, 2-Methoxy-3,4-dimethylbenzoyl chloride is used in the production of specialty chemicals and materials. It serves as a building block for the synthesis of complex molecules used in various applications .
Mechanism of Action
The mechanism of action of 2-Methoxy-3,4-dimethylbenzoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles to form acylated products.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings
- Reactivity Studies : Electron-donating substituents (e.g., methoxy, methyl) reduce the electrophilicity of benzoyl chlorides, but steric effects dominate in ortho-substituted derivatives like 2-methoxy-3,4-dimethylbenzoyl chloride. This may limit its utility in reactions requiring high acylating efficiency .
- Synthetic Applications : 3,4-Dimethoxybenzoyl chloride is preferred over sterically hindered analogs for synthesizing fine chemicals due to its balance of reactivity and stability .
- Biological Relevance : Caffeic acid’s antioxidant properties are well-documented, whereas benzoyl chlorides are primarily reactive intermediates without direct biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
